

Unraveling JB170: A Technical Guide to a Novel AURORA-A Degradator

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Compound of Interest

Compound Name: JB170

Cat. No.: B15622043

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **JB170**, a potent and highly specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Aurora Kinase A (AURORA-A). AURORA-A is a critical regulator of mitosis and a well-established therapeutic target in oncology due to its frequent overexpression in various cancers.[1][2] Unlike traditional kinase inhibitors that only block the catalytic activity of a protein, **JB170** eliminates the entire AURORA-A protein, offering a powerful tool to investigate its non-catalytic functions and providing a novel therapeutic strategy.[2][3]

Structure and Composition

JB170 is a heterobifunctional molecule composed of three key components:

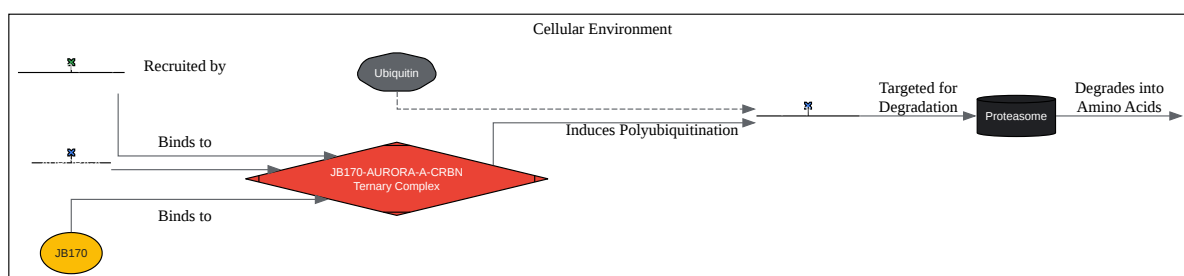
- An AURORA-A binder: This is a ligand derived from Alisertib (MLN8237), a potent inhibitor of AURORA-A.[4][5]
- An E3 ligase recruiter: **JB170** incorporates a thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]
- A flexible linker: A polyethylene glycol (PEG)-based linker connects the Alisertib and thalidomide components, enabling the formation of a stable ternary complex.[4][7]

The chemical formula of **JB170** is C₄₈H₄₄ClFN₈O₁₁, and its molecular weight is 963.37 g/mol.^[8]

Mechanism of Action: Targeted Protein Degradation

JB170 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.^[1] The molecule facilitates the formation of a ternary complex between AURORA-A and the CRBN E3 ligase.^[4] This proximity triggers the polyubiquitination of AURORA-A, marking it for recognition and subsequent degradation by the 26S proteasome.^[4] This degradation not only ablates the catalytic activity of AURORA-A but also eliminates its non-catalytic scaffolding functions.^{[3][4]}

A key discovery related to **JB170** is that its degradation of AURORA-A induces a distinct cellular phenotype compared to kinase inhibition alone.^[2] While kinase inhibitors typically cause a G2/M arrest, **JB170**-mediated degradation leads to S-phase arrest, revealing a critical non-catalytic role for AURORA-A in DNA replication.^{[2][3]}



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Figure 1: Mechanism of **JB170**-mediated AURORA-A degradation.

Quantitative Data

The efficacy and selectivity of **JB170** have been characterized through various biophysical and cellular assays.

Parameter	Value	Cell Line	Comments	Reference
Degradation				
DC50	28 nM	MV4-11	Half-maximal degradation concentration.	[6][9]
Dmax	>90% at 300 nM	MV4-11	Maximum degradation.	[7][9]
Binding Affinity				
AURORA-A EC50	193 nM	In-cell BRET assay	Half-maximal effective concentration for binding.	[6][7]
AURORA-B EC50	1.4 μ M	In-cell BRET assay	Demonstrates selectivity for AURORA-A over AURORA-B.	[6][7]
Ternary Complex Affinity (ITC)				
JB170 to AURORA-A	375 nM (Kd)	Purified proteins	Shows cooperative binding.	[7]
JB170 to CRBN	6.88 μ M (Kd)	Purified proteins		
JB170 to AURORA-A/CRBN complex	183 nM (Kd)	Purified proteins		

Biological Effects on Cancer Cells

JB170 has demonstrated significant anti-proliferative effects in cancer cell lines.

Effect	Observations	Cell Line(s)	Reference
Cell Viability	32% of control levels after 72 hours.	MV4-11	[7]
Colony Formation	Significant inhibition of colony formation.	IMR5	[7]
Cell Cycle	Induces S-phase arrest.	MV4-11	[2] [6]
Apoptosis	Induces apoptosis upon AURORA-A depletion.	MV4-11	[6] [7]

Experimental Protocols

Western Blotting for AURORA-A Degradation

Objective: To determine the concentration-dependent degradation of AURORA-A by **JB170**.

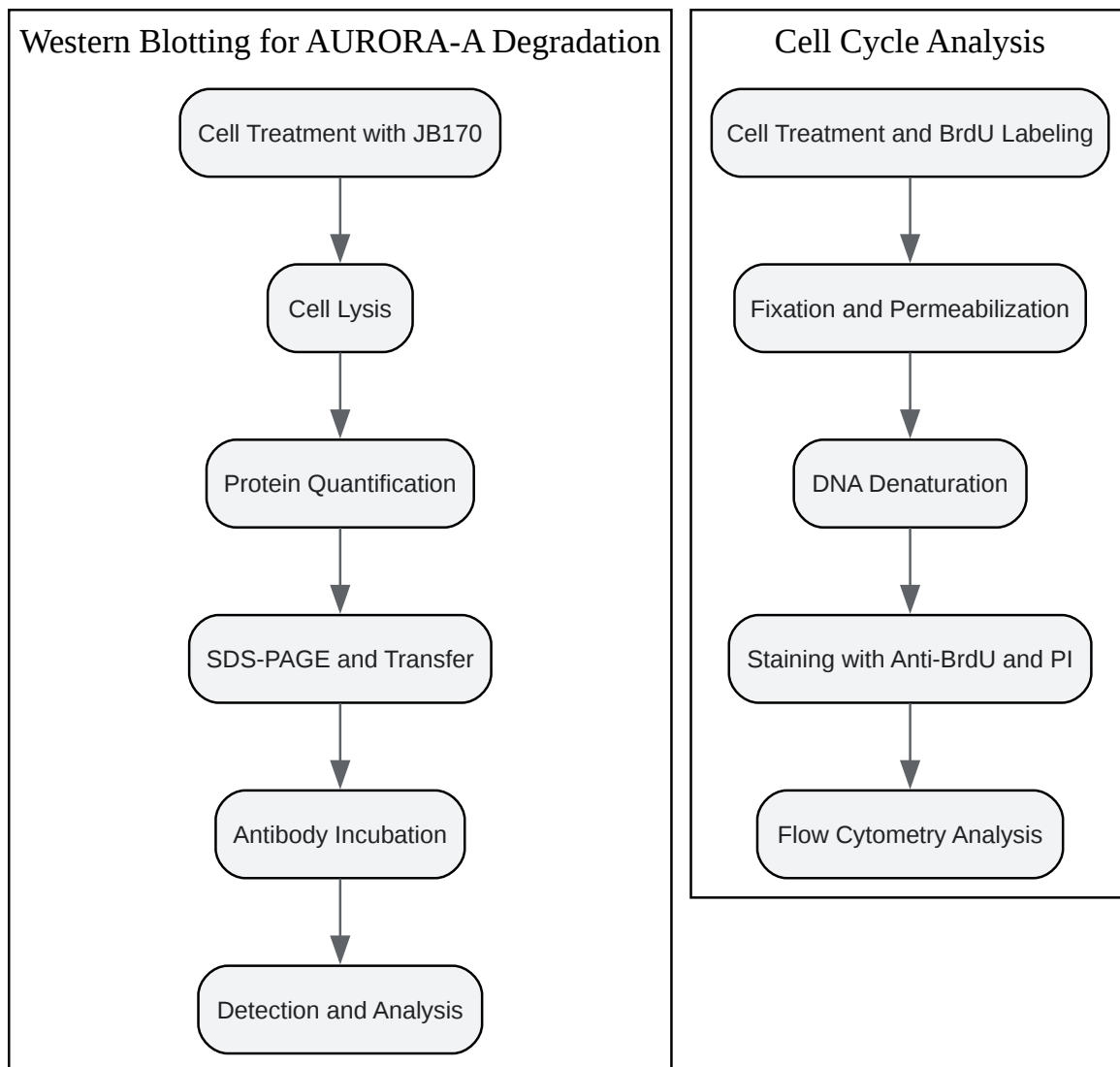
- **Cell Culture and Treatment:** Seed MV4-11 leukemia cells at an appropriate density. Treat the cells with varying concentrations of **JB170** (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 6 hours).
- **Cell Lysis:** Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with a primary antibody specific for AURORA-A. A loading control antibody (e.g., vinculin or GAPDH) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the AURORA-A signal to the loading control. Plot the percentage of AURORA-A remaining against the **JB170** concentration to determine the DC50.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of **JB170** on cell cycle progression.

- **Cell Culture and Treatment:** Treat MV4-11 cells with **JB170** (e.g., 0.5 μ M) or a vehicle control for a specified time (e.g., 12 hours).
- **BrdU Labeling:** Pulse-label the cells with BrdU for a short period (e.g., 1 hour) before harvesting.
- **Cell Fixation and Permeabilization:** Harvest the cells, wash with PBS, and fix with ethanol. Permeabilize the cells to allow antibody access to the nucleus.
- **DNA Denaturation:** Treat the cells with HCl to denature the DNA, exposing the incorporated BrdU.
- **Staining:** Stain the cells with a fluorescently labeled anti-BrdU antibody and propidium iodide (PI) to stain total DNA.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Gate the cell populations based on PI (DNA content) and BrdU signals to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.



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Figure 2: Experimental workflows for key assays.

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